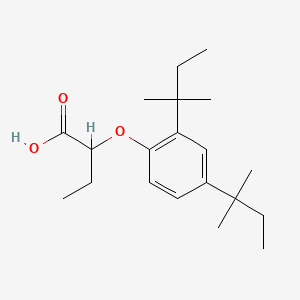

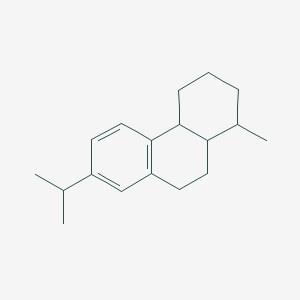

![molecular formula C14H24N4O B1348282 Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide CAS No. 510764-56-4](/img/structure/B1348282.png)

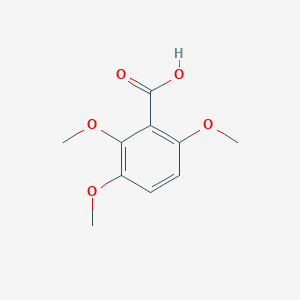

Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide, also known as 3-DAPP, is a powerful synthetic amide compound that has been developed as a potential therapeutic agent for a variety of medical applications. It has been studied for its potential to act as an anti-inflammatory, anti-viral, and anti-cancer agent. 3-DAPP has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to inhibit the growth of certain bacteria and fungi. In addition, 3-DAPP has been found to possess various pharmacological properties, including anti-tumor, anti-inflammatory, anti-viral, and anti-oxidant activities.

Aplicaciones Científicas De Investigación

Catalysis and Compound Synthesis

Cooperative Catalysis : Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperatively catalyze the dehydrative condensation reaction between carboxylic acids and amines. This method is practical and scalable, applied to the synthesis of complex molecules like sitagliptin and drug candidates (Ishihara & Lu, 2016).

Synthesis of Amide Derivatives : A study on the synthesis of four new pyridine amide derivatives demonstrated a simple and inexpensive method of amide coupling, with detailed spectroscopic and structural analysis of the products (Kwiatek et al., 2017).

One-Pot Direct N-Acylation : A method for direct N-acylation of less nucleophilic heterocycles and amides with carboxylic acids using DMAPO is described. This new method exhibits excellent functional group tolerance and broad substrate scope, applicable in both academic and industrial laboratories (Umehara, Shimizu, & Sasaki, 2023).

Reaction Mechanisms and Analysis

Mechanism of Amide Formation : The mechanism of amide formation in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) was studied. This research provides insights into the reactivity and stability of EDC in different pH conditions, crucial for bioconjugation processes (Nakajima & Ikada, 1995).

Complex Reactions and Compound Transformations : Research on the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and related N-oxides, which involved transformations to various carboxylic esters and amides, providing a deeper understanding of complex chemical processes (Bencková & Krutošíková, 1999).

Heterocyclic Compound Synthesis : The synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are expected to have improved hypertensive activity, illustrates the applicability of pyridine derivatives in medicinal chemistry (Kumar & Mashelker, 2007).

Intermolecular Hydrogen Bonding : A study on the intermolecular hydrogen bonding between amide and carboxylic acid groups in certain compounds, which is crucial for understanding molecular interactions and designing new materials (Wash, Maverick, Chiefari, & Lightner, 1997).

Propiedades

IUPAC Name |

N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-18(2)12-6-9-15-8-5-11-17-14(19)13-7-3-4-10-16-13/h3-4,7,10,15H,5-6,8-9,11-12H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYTXVCMDSUCAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCCCNC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

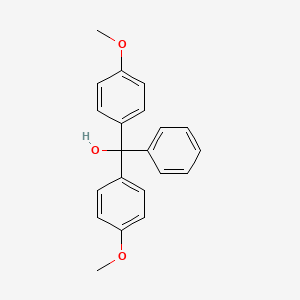

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)